molecular formula C15H17NO4S B3036145 2,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfinamide CAS No. 338982-03-9

2,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfinamide

Cat. No. B3036145
CAS RN: 338982-03-9
M. Wt: 307.4 g/mol
InChI Key: OONRNIGFNOCJHP-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-methoxyphenyl)benzenesulfinamide, also known as DMMS, is an organic compound that is widely used in scientific research. It is a key component in many synthetic reactions and is used in a variety of applications. DMMS is an important tool for scientists to study the structure and properties of molecules, as well as to develop new drugs and treatments.

Scientific Research Applications

Analytical Method Development

  • A case study involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) showcases the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detection and quantification, highlighting the chemical's relevance in analytical chemistry and toxicology (Poklis et al., 2014).

Chemical Synthesis and Modification

  • The compound has been used in the efficient synthesis of complex molecules like latifine dimethyl ether, demonstrating its utility in organic synthesis (Gore & Narasimhan, 1988).

Polymerization and Material Science

  • In the field of polymerization, derivatives of this chemical have been utilized as catalysts for the copolymerization of acrylates with ethene, showing its application in the creation of new polymeric materials (Skupov et al., 2007).

Biochemical Research

  • Synthesis of benzenesulfonamides derived from this compound has been explored for potential antibacterial applications against Escherichia coli, indicating its significance in the development of new therapeutic agents (Abbasi et al., 2019).

Photoluminescence Research

  • Research on photoluminescent compounds involving derivatives like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes shows its applicability in studying photophysical characteristics, which can have implications in fields like optoelectronics (Lowe & Weder, 2002).

properties

IUPAC Name

2,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-18-12-6-4-11(5-7-12)16-21(17)15-9-8-13(19-2)10-14(15)20-3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONRNIGFNOCJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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